Thiocyanic acid, 4-nitrophenyl ester
Description
Contextualization within Aromatic Thiocyanate (B1210189) Chemistry
Aromatic thiocyanates are a class of organosulfur compounds recognized as valuable intermediates and building blocks in organic synthesis. acs.orgjchemlett.com They serve as precursors for a variety of sulfur-containing molecules and bioactive compounds. acs.orgorganic-chemistry.org The synthesis of aryl thiocyanates can be achieved through several established methods. A classic approach is the Sandmeyer reaction, which involves the conversion of a primary aromatic amine to a diazonium salt, followed by treatment with a copper(I) thiocyanate. wikipedia.orgsynarchive.com This method provides a reliable pathway to introduce the thiocyanate group onto an aromatic ring.
More contemporary methods focus on the direct thiocyanation of aromatic and heteroaromatic compounds. organic-chemistry.org These reactions often utilize ammonium (B1175870) thiocyanate in combination with an oxidizing agent to achieve C-H functionalization, directly forming a C-S bond. acs.orgjchemlett.com However, the success of such direct methods can be influenced by the electronic nature of the aromatic substrate; compounds with strong electron-withdrawing groups, such as the nitro group in 4-nitrophenyl thiocyanate, may show different reactivity compared to electron-rich aromatics. organic-chemistry.org
Historical Trajectories and Key Milestones in 4-Nitrophenyl Thiocyanate Research
While specific historical milestones for 4-nitrophenyl thiocyanate are not prominently detailed, its existence is predicated on the development of fundamental reactions in organic chemistry. The most significant historical context comes from the discovery of the Sandmeyer reaction in 1884 by Swiss chemist Traugott Sandmeyer. wikipedia.orglscollege.ac.inbyjus.com He found that treating aryl diazonium salts with copper(I) salts could efficiently replace the diazonium group with halides or pseudohalides. numberanalytics.com
This discovery was a cornerstone for aromatic chemistry, as it provided a versatile method for introducing a range of functional groups, including the thiocyanate group, onto an aromatic ring. synarchive.combyjus.com The ability to start from a primary aromatic amine—in this case, 4-nitroaniline—and convert it into an aryl thiocyanate is a direct application of Sandmeyer's work. Therefore, the intellectual framework for the synthesis of 4-nitrophenyl thiocyanate was established in the late 19th century, situating it within a long-standing and powerful tradition of synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZYWJUTZURMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175634 | |
| Record name | Thiocyanic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137-92-0 | |
| Record name | Thiocyanic acid, 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2137-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002137920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 4 Nitrophenyl Thiocyanate Reactivity
Fundamental Reaction Pathways of Aryl Thiocyanates
Aryl thiocyanates, including 4-nitrophenyl thiocyanate (B1210189), are versatile intermediates in organic chemistry, characterized by several potential sites for chemical attack. Theoretical studies, such as those employing AM1 and PM3 methods, have explored the electronic structure and reactivity of substituted phenylthiocyanates. electrochem.org These calculations indicate that the molecule has multiple electrophilic centers, primarily the cyano carbon, the sulfur atom, and the aryl carbon to which the thiocyanate group is attached. electrochem.org The presence of a strong electron-withdrawing nitro group in the para position significantly influences the reactivity of 4-nitrophenyl thiocyanate, enhancing the electrophilicity of the aryl carbon and the cyano carbon. electrochem.org
The hydrolysis of aryl thiocyanates can proceed through several mechanistic pathways, largely dependent on the reaction conditions, particularly pH. While direct studies on 4-nitrophenyl thiocyanate are not extensively detailed in the literature, its reactivity can be inferred from related compounds and theoretical models.
The reaction can be conceptualized as a nucleophilic attack by water or hydroxide (B78521) ions at one of the electrophilic sites. Theoretical calculations involving the methoxide (B1231860) ion (a proxy for the hydroxide ion) suggest that nucleophilic attack can occur at either the aryl carbon (leading to displacement of the thiocyanate anion, SCN⁻) or the cyano carbon (displacing the 4-nitrophenylthiolate anion, 4-NO₂PhS⁻). electrochem.org Attack at the sulfur atom to displace the cyanide ion (CN⁻) is considered strongly disfavored. electrochem.org For 4-nitrophenyl thiocyanate specifically, the activation energies for attack at the aryl carbon and the cyano carbon are predicted to be comparable, suggesting both pathways are kinetically plausible. electrochem.org
The pH of the medium is a critical determinant of the hydrolysis mechanism, as demonstrated by studies on analogous compounds like 4-nitrophenyl β-D-glucoside. google.com These studies reveal distinct mechanisms in acidic, neutral, and basic conditions:
Acidic Conditions: Under low pH, a specific acid-catalyzed mechanism is likely, involving protonation of the nitrogen atom of the thiocyanate group. This enhances the leaving group ability and facilitates a unimolecular cleavage of the C-S bond. google.com
Neutral Conditions: In the pH-independent region, hydrolysis may proceed via a dissociative mechanism involving the attack of water. google.com
Basic Conditions: At high pH, the mechanism shifts. For the related compound p-nitrophenyl isothiocyanate, hydrolysis is promoted by soft metal ions and involves a rate-determining attack of water to yield p-nitroaniline. chemrxiv.org For 4-nitrophenyl thiocyanate, a direct bimolecular nucleophilic substitution (SNAr) by hydroxide on the aryl carbon is a probable pathway, facilitated by the activating nitro group.
| pH Range | Probable Mechanism for 4-Nitrophenyl Thiocyanate Hydrolysis | Key Intermediates/Transition States | Products |
| Acidic (Low pH) | Specific acid-catalyzed unimolecular cleavage | Protonated thiocyanate intermediate | 4-Nitrophenol (B140041), Thiocyanic acid |
| Neutral | Uncatalyzed dissociative mechanism with water attack | Oxocarbenium-ion-like transition state | 4-Nitrophenol, Thiocyanic acid |
| Basic (High pH) | Bimolecular nucleophilic aromatic substitution (SNAr) | Meisenheimer complex | 4-Nitrophenol, Thiocyanate ion |
The reaction of 4-nitrophenyl thiocyanate with thiols or their conjugate bases (thiolates) is a key transformation. Thiolates are excellent soft nucleophiles that readily participate in SN2 and SNAr reactions. masterorganicchemistry.com The reaction with an aryl thiocyanate can lead to the formation of an unsymmetrical disulfide (a thioether adduct in the broader sense of a C-S-S-C linkage) and release of a cyanide ion.
The mechanism involves the nucleophilic attack of the thiol or thiolate on the electrophilic sulfur atom of the thiocyanate group. This is a common reactivity pattern for thiocyanates. The general reaction can be represented as:
Ar-SCN + R-SH → Ar-S-S-R + HCN
This pathway is observed in biological systems, for instance, in the reaction of cysteine sulfenyl thiocyanate with thiols to form unsymmetrical disulfides. researchgate.net The high nucleophilicity of thiolates makes this a favorable process. masterorganicchemistry.com
An alternative pathway involves nucleophilic substitution at the aryl carbon, which is activated by the para-nitro group. Here, the thiolate acts as the nucleophile, displacing the thiocyanate group to form a diaryl or aryl-alkyl thioether (sulfide).
4-NO₂Ph-SCN + R-S⁻ → 4-NO₂Ph-S-R + SCN⁻
This reaction pathway is analogous to the well-established SNAr mechanism. It is also a key feature in the autocatalytic process observed during the electrochemical reduction of aryl thiocyanates, where the electrochemically generated arylthiolate anion attacks the parent aryl thiocyanate molecule. acs.org
| Attacking Nucleophile | Site of Attack | Reaction Type | Product Type |
| Thiol / Thiolate (R-S⁻) | Sulfur atom of -SCN | Nucleophilic Substitution | Unsymmetrical Disulfide (Ar-S-S-R) |
| Thiolate (R-S⁻) | Aryl Carbon (C1) | Nucleophilic Aromatic Substitution (SNAr) | Thioether / Sulfide (Ar-S-R) |
The 4-nitrophenyl thiocyanate molecule possesses two primary moieties susceptible to redox transformations: the nitro group and the thiocyanate group.
4-NO₂Ph-SCN + 6[H] → 4-NH₂Ph-SCN + 2H₂O
The thiocyanate group itself can also undergo reductive cleavage. Treatment with reducing agents like zinc and hydrochloric acid or via catalytic hydrogenation can cleave the carbon-sulfur bond to yield the corresponding thiol (in this case, 4-nitrothiophenol) and hydrogen cyanide. google.com
Oxidative Pathways: The thiocyanate group is susceptible to oxidation. Strong oxidizing agents can convert the sulfur atom to higher oxidation states. More commonly, oxidation leads to the formation of thiocyanogen, (SCN)₂, especially in electrochemical processes where the thiocyanate anion is oxidized to a thiocyanate radical (SCN•), which then dimerizes. rsc.org The thiocyanate ion (SCN⁻) can be oxidized by species like iron(VI) and iron(V) or by sulfate (B86663) radicals generated in advanced oxidation processes. chemistrysteps.combohrium.com The reaction of the nitro group itself can facilitate oxidation of other species; for instance, photoexcited nitroarenes can act as oxidants, transferring oxygen atoms to thiols to form sulfonamides. nih.gov
Electrochemical Reduction Mechanisms
The electrochemical reduction of aryl thiocyanates has been investigated in detail, revealing mechanisms that are highly dependent on the nature of the substituent on the aryl ring. electrochem.orgacs.org
For aryl thiocyanates bearing strong electron-withdrawing substituents, such as the nitro group in 4-nitrophenyl thiocyanate, the reduction proceeds via a stepwise mechanism. electrochem.orgacs.org This pathway involves an initial single-electron transfer to the molecule to form a relatively stable radical anion intermediate. The stability of this intermediate is enhanced by the delocalization of the negative charge and unpaired electron over the π-system of the aromatic ring and the nitro group.
The sequence of this mechanism is as follows:
Formation of the Radical Anion: The aryl thiocyanate (ArSCN) accepts an electron (e⁻) from the electrode to form the radical anion [ArSCN]•⁻.
ArSCN + e⁻ ⇌ [ArSCN]•⁻
Dissociation of the Radical Anion: The radical anion is an intermediate and subsequently undergoes cleavage of the C-S bond to produce an aryl radical (Ar•) and the thiocyanate anion (SCN⁻).
[ArSCN]•⁻ → Ar• + SCN⁻
Further Reduction: The resulting aryl radical is highly reactive and is immediately reduced at the electrode surface to form the corresponding aryl anion (Ar⁻).
Ar• + e⁻ → Ar⁻
Protonation: The aryl anion is then protonated by a proton source in the solvent system to yield the final reduced hydrocarbon product.
Ar⁻ + H⁺ → ArH
This stepwise dissociative electron-transfer mechanism is characteristic for nitro-substituted aromatic compounds, where the nitro group can effectively stabilize the intermediate radical anion. electrochem.org
A key finding in the study of aryl thiocyanate electrochemistry is the existence of a mechanistic transition from a concerted to a stepwise pathway, which is governed by the electronic nature of the aryl substituent. electrochem.orgacs.org
Stepwise Mechanism: As described above, this pathway is favored by strong electron-withdrawing groups (like -NO₂) that stabilize the radical anion intermediate. electrochem.org
Concerted Mechanism: For aryl thiocyanates with electron-donating substituents (like -CH₃ or -OCH₃), the reduction tends to occur through a concerted mechanism. In this pathway, the electron transfer and the cleavage of the C-S bond happen in a single kinetic step. The radical anion does not exist as a distinct intermediate but rather as a transient state on the reaction coordinate.
ArSCN + e⁻ → Ar• + SCN⁻
The transition between these two mechanisms can be observed by analyzing electrochemical data, such as the transfer coefficient (α). electrochem.orgacs.org For compounds undergoing a mechanistic transition, a nonlinear dependence of the transfer coefficient on the applied potential is observed. electrochem.org However, for 4-nitrophenyl thiocyanate, the mechanism is firmly in the stepwise regime due to the powerful stabilizing effect of the nitro group on the radical anion intermediate. electrochem.orgacs.org This contrasts with aryl halides, which typically follow a stepwise mechanism regardless of the substituent. electrochem.org
Autocatalytic Processes Involving Nucleophilic Substitution by Electrogenerated Arenethiolate Ions
The electrochemical reduction of aryl thiocyanates, including 4-nitrophenyl thiocyanate, can lead to a unique autocatalytic process. electrochem.org This process involves a nucleophilic substitution in what is described as a "father-son" type reaction. electrochem.org Unlike classical autocatalysis which often involves an electron transfer between an electrode-generated anion and the starting material, this process is characterized by the thiolate ions produced during the reduction attacking the parent aryl thiocyanate. electrochem.org
The electrochemical reduction of an aryl thiocyanate (ArSCN) initially produces an aryl thiolate anion (ArS⁻) and a cyanide anion (CN⁻) in a two-electron process. electrochem.org The generated aryl thiolate is a potent nucleophile that can then react with the unreacted aryl thiocyanate in a nucleophilic aromatic substitution reaction. This subsequent reaction regenerates the thiolate anion, leading to an autocatalytic cycle. electrochem.org This autocatalysis results in the reduction of the aryl thiocyanate occurring at a less negative potential than would be expected otherwise. electrochem.org The efficiency of this autocatalytic process is dependent on factors such as the concentration of the aryl thiocyanate and the voltammetric scan rate, with trace crossings in cyclic voltammetry being a characteristic feature of its efficiency. electrochem.org
The mechanism of the initial electron transfer can vary with the substituents on the aromatic ring. For aryl thiocyanates with electron-withdrawing groups, such as the nitro group in 4-nitrophenyl thiocyanate, a stepwise mechanism involving a radical anion intermediate is observed. electrochem.org In contrast, for those with electron-donating substituents, a concerted mechanism is favored, with a transition between the two mechanisms possible. electrochem.org
This autocatalytic behavior has implications for the chemical reduction of aryl thiocyanates as well. For instance, reduction with one equivalent of samarium iodide (SmI₂) leads to a single dissociative electron transfer, forming a thiyl radical and a cyanide anion, with the thiyl radical then dimerizing to a disulfide. electrochem.org However, with two equivalents of SmI₂, the corresponding thiolate and cyanide anions are formed, and the thiolate can then react with any electrophiles present. electrochem.org
Nucleophilic Acyl Substitution Kinetics and Mechanistic Studies (e.g., Aminolyses)
Kinetic investigations of the aminolysis of various 4-nitrophenyl esters with secondary alicyclic amines have shown that the reaction mechanism can be either stepwise or concerted, largely depending on the stability of the zwitterionic tetrahedral intermediate formed upon nucleophilic attack. For many of these reactions, the formation of this tetrahedral intermediate is the rate-determining step. researchgate.netej-chem.org
The reactivity and the specific rate-determining step in these aminolysis reactions are influenced by several factors, including the nature of the amine (primary vs. secondary), the electrophilic center (e.g., C=O vs. C=S), and the solvent. ej-chem.org For example, in the aminolysis of 4-nitrophenyl phenyl carbonate, the Brønsted-type plot shows a downward curvature, indicating a change in the rate-determining step as the basicity of the amine increases. ej-chem.org
The following table summarizes the key mechanistic features observed in the aminolysis of various 4-nitrophenyl esters, which can be considered analogous to the potential reactivity of 4-nitrophenyl thiocyanate.
| Substrate | Key Mechanistic Findings | Supporting Evidence |
| Phenyl and 4-Nitrophenyl Chlorothionoformates | Stepwise mechanism through a zwitterionic tetrahedral intermediate (T+/-); formation of T+/- is rate-determining. | Linear Brønsted-type plots (β = 0.26). |
| 4-Nitrophenyl Phenyl Carbonate | Stepwise mechanism through T+/-; change in rate-determining step with amine basicity. | Downward curvature in the Brønsted-type plot. |
| S-4-Nitrophenyl 4-Substituted Thiobenzoates | Stepwise mechanism through T+/-; change in rate-determining step with amine basicity. | Nonlinear Brønsted-type plots. |
| Phenyl and Methyl 4-Nitrophenyl Thionocarbonates | Formation of a tetrahedral addition intermediate is the rate-determining step for some amines. | Linear and nonlinear plots of kobsd vs. [amine]. |
It is important to note that while these studies on analogous compounds are informative, the specific kinetics and mechanism for the aminolysis of 4-nitrophenyl thiocyanate may differ due to the unique electronic and steric properties of the thiocyanate group.
Bioconjugation Reaction Mechanisms with Nucleophilic Substrates
4-Nitrophenyl thiocyanate is a reagent that can be used for the modification of proteins through bioconjugation, particularly by reacting with nucleophilic amino acid residues. The most common target for such modifications is the thiol group of cysteine residues.
The reaction of 4-nitrophenyl thiocyanate with a cysteine residue in a protein leads to the formation of a protein-thiocyanate conjugate. This reaction is a type of nucleophilic substitution where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the carbon atom of the thiocyanate group and displacing the 4-nitrophenolate (B89219) leaving group.
A notable application of this chemistry is the site-specific conversion of cysteine thiols into thiocyanates to create an infrared (IR) probe for studying electric fields within proteins. nih.gov This method involves a two-step process:
Activation of the Cysteine Thiol: The protein is first reacted with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction forms a mixed disulfide between the protein and thionitrobenzoic acid (TNB), with the release of one equivalent of the 2-nitro-5-thiobenzoate (TNB) anion, which can be monitored spectrophotometrically at 412 nm. nih.gov
Nucleophilic Displacement: The activated protein-TNB disulfide then reacts with a cyanide salt (e.g., KCN or NaCN). The cyanide ion acts as a nucleophile, attacking the sulfur atom of the cysteine residue in the mixed disulfide and displacing the TNB anion. This results in the formation of the protein-thiocyanate (Protein-SCN) conjugate. nih.gov
The reactivity of cysteine residues in proteins towards such modifications can vary depending on their local environment, including their pKa and accessibility. For instance, in human aldose reductase (hALR2), cysteine 298, located in the active site, is particularly reactive towards cysteine-thiol modifying reagents. nih.gov
The table below outlines the general steps for the bioconjugation of a protein with a thiocyanate group at a cysteine residue, as described for the creation of an IR probe.
| Step | Reagents | Reaction | Product |
| 1. Activation | Protein-SH, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) | Formation of a mixed disulfide | Protein-S-TNB + TNB⁻ |
| 2. Thiocyanation | Protein-S-TNB, Cyanide salt (e.g., KCN) | Nucleophilic displacement of TNB | Protein-SCN + TNB⁻ |
This method provides a general strategy for introducing a thiocyanate group at a specific cysteine residue in a protein, enabling further studies of protein structure and function.
Kinetic Analysis of Redox Reactions with Thiocyanate Ions in Acidic Media
There is a lack of specific studies in the reviewed literature detailing the kinetic analysis of redox reactions between 4-nitrophenyl thiocyanate and thiocyanate ions in acidic media. However, studies on the reaction of other nitroaromatic compounds with thiocyanate ions, as well as the general redox chemistry of thiocyanate in acidic solutions, can offer some context.
The general redox chemistry of the thiocyanate ion in acidic media is complex. For example, the reaction between bromine and thiocyanate in acidic solution (pH 0.3 to 3) proceeds in multiple stages with a stoichiometry of 4Br₂ + SCN⁻ + 4H₂O → SO₄²⁻ + BrCN + 7Br⁻ + 8H⁺ at pH 1. rsc.org This reaction involves a fast initial step, followed by slower subsequent stages, and is affected by the pH of the solution. rsc.org
The oxidation of thiocyanate by hydrogen atoms in acidic solutions has also been studied, leading to the formation of (SCN)₂⁻ radicals via an HSCN⁻ intermediate. brandeis.edu Furthermore, the oxidation of thiocyanate by peroxomonosulfate (HSO₅⁻) in acidic conditions is a complex, multistep process. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Nitrophenyl Thiocyanate
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of 4-nitrophenyl thiocyanate (B1210189) is distinguished by several key absorption bands that confirm its structure. The most prominent of these is the sharp, strong absorption band corresponding to the carbon-nitrogen triple bond (C≡N) stretch of the thiocyanate group. This peak typically appears in the range of 2140–2175 cm⁻¹.
The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these are typically observed near 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net The presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400–1600 cm⁻¹ region. mdpi.com The functional groups C=O (carbonyl) and N-H (amine/amide) are not present in the molecular structure of 4-nitrophenyl thiocyanate, and therefore, their characteristic stretches are absent from the spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Thiocyanate (–S–C≡N) | C≡N Stretch | 2140–2175 |
| Nitro (–NO₂) | Asymmetric Stretch | ~1523 |
| Nitro (–NO₂) | Symmetric Stretch | ~1343 |
| Aromatic Ring | C=C Stretch | 1400–1600 |
| Aromatic Ring | C–H Stretch | 3000–3100 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 4-nitrophenyl thiocyanate is characteristic of a 1,4-disubstituted (para) benzene ring. Due to the strong electron-withdrawing nature of the nitro group, the aromatic protons adjacent (ortho) to it are deshielded and appear further downfield. The protons adjacent (ortho) to the thiocyanate group appear at a relatively higher field. This electronic differentiation results in a distinct AA'BB' splitting pattern, which is often approximated as two separate doublets. The protons ortho to the nitro group are expected to appear around δ 8.2–8.4 ppm, while the protons ortho to the thiocyanate group are expected in the region of δ 7.4–7.6 ppm. acs.org
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to –NO₂) | ~8.3 | Doublet |
| Aromatic H (ortho to –SCN) | ~7.5 | Doublet |
The proton-decoupled ¹³C NMR spectrum of 4-nitrophenyl thiocyanate displays distinct signals for each unique carbon atom. The carbon of the thiocyanate group (–SCN) typically resonates in the range of δ 110–115 ppm. oregonstate.edu The aromatic carbons show four distinct signals due to the molecule's symmetry. The carbon atom directly attached to the nitro group (C-NO₂) is significantly deshielded and appears furthest downfield, around δ 148 ppm. The carbon atom bonded to the thiocyanate group (C-SCN) is found near δ 135 ppm. The two sets of equivalent aromatic CH carbons appear in the typical aromatic region, with the carbons ortho to the nitro group at approximately δ 124 ppm and those ortho to the thiocyanate group around δ 129 ppm.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| –S–C≡N | ~112 |
| Aromatic C–H (ortho to –SCN) | ~129 |
| Aromatic C–H (ortho to –NO₂) | ~124 |
| Aromatic C–SCN | ~135 |
| Aromatic C–NO₂ | ~148 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 4-nitrophenyl thiocyanate (C₇H₄N₂O₂S), the molecular weight is approximately 180.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 180.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro-group-related fragments. youtube.com Key expected fragments for 4-nitrophenyl thiocyanate include the loss of a nitro radical ([M – NO₂]⁺) to give a peak at m/z 134, and the loss of a nitrogen monoxide radical ([M – NO]⁺) resulting in a peak at m/z 150. youtube.com Cleavage of the C–S bond can lead to the formation of the 4-nitrophenyl cation at m/z 122. chemguide.co.uk
| m/z Value | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 180 | [C₇H₄N₂O₂S]⁺ (Molecular Ion) | - |
| 150 | [C₇H₄NO₂S]⁺ | NO |
| 134 | [C₇H₄NS]⁺ | NO₂ |
| 122 | [C₆H₄NO₂]⁺ | SCN |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Detection
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The primary chromophore in 4-nitrophenyl thiocyanate is the nitrophenyl group. This system, featuring an electron-donating sulfur atom and a strong electron-withdrawing nitro group conjugated through the benzene ring, gives rise to intense electronic transitions.
For similar compounds like p-nitrophenol, a strong absorption maximum (λmax) is observed around 317-320 nm. researchgate.netnih.govumcs.pl It is expected that 4-nitrophenyl thiocyanate will exhibit a similar strong absorption band in this region of the UV spectrum. This absorption is attributed to a high-energy π → π* electronic transition within the conjugated aromatic system.
| Parameter | Expected Value | Associated Transition |
|---|---|---|
| λmax | ~320 nm | π → π* |
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray diffraction (XRD) techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline compounds. These methods provide detailed information on atomic coordinates, bond lengths, bond angles, and crystal packing, which are crucial for understanding the material's properties.
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline material. The technique involves directing a beam of X-rays onto a single, high-quality crystal. The resulting diffraction pattern is analyzed to generate a detailed model of the molecular structure.
While the specific crystal structure of 4-nitrophenyl thiocyanate is not detailed in the provided research, the analysis of its derivatives and related coordination polymers showcases the power of this technique. For instance, studies on thiocyanate-bridged coordination polymers reveal intricate structural details. mdpi.comjyu.fisharif.edu In one such study, a silver(I) coordination polymer incorporating a thiocyanate linker, [Ag(4BP)(SCN)]n, was found to crystallize in the orthorhombic system with the Pna21 space group. mdpi.com SC-XRD analysis provided precise unit cell parameters, bond lengths, and angles, revealing a two-dimensional polymeric structure built from the interactions between Ag(I) centers and bridging thiocyanate groups. mdpi.comjyu.fi This level of detail is fundamental for establishing structure-property relationships in novel materials.
Similarly, the analysis of an N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, a derivative containing the 4-nitrophenyl moiety, demonstrated its crystallization in the orthorhombic space group P212121. mdpi.com The study reported precise cell dimensions and revealed the perpendicular orientation of the carbonyl group's plane relative to the phenyl ring. mdpi.com These examples underscore the capability of SC-XRD to provide unparalleled insight into the molecular geometry and intermolecular interactions within the crystal lattice of thiocyanates and their derivatives.
| Parameter | Value |
|---|---|
| Chemical Formula | C13 H9 Ag N2 O S |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 27.2079(9) |
| b (Å) | 6.0833(2) |
| c (Å) | 7.5732(2) |
| Volume (ų) | 1253.47(7) |
| Z (Formula units per cell) | 4 |
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. omicsonline.org Unlike SC-XRD, which requires a single perfect crystal, PXRD can be performed on a fine powder, making it highly convenient for routine analysis of synthesized materials. omicsonline.org The technique provides a distinct diffraction pattern, or diffractogram, which serves as a fingerprint for a specific crystalline phase.
For 4-nitrophenyl thiocyanate, PXRD is an essential tool for confirming the identity and assessing the crystalline phase purity of a bulk sample after synthesis. The obtained PXRD pattern can be compared with a reference pattern from a database or a pattern calculated from single-crystal XRD data. researchgate.net A perfect match confirms the identity of the compound. Furthermore, the absence of diffraction peaks corresponding to starting materials, byproducts, or different polymorphic forms indicates the high phase purity of the sample. The position of the diffraction peaks relates to the unit cell dimensions of the crystal, while the peak intensities are determined by the arrangement of atoms within the unit cell. omicsonline.org
Chromatographic and Allied Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are central to modern chemical analysis, enabling the separation, identification, and quantification of individual components within a complex mixture. They are vital for monitoring the progress of reactions and for determining the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like 4-nitrophenyl thiocyanate. A common mode of operation is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov
When coupled with advanced detectors, HPLC provides comprehensive analytical data:
Photodiode Array (PDA) Detection: A PDA detector records the entire UV-Vis spectrum for the analyte as it elutes from the column. This is particularly useful for 4-nitrophenyl thiocyanate, which possesses a strong chromophore. The UV spectrum serves as a valuable identifier and can be used to assess peak purity by comparing spectra across a single chromatographic peak.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides definitive structural information. The MS detector measures the mass-to-charge ratio (m/z) of the analyte, confirming its molecular weight. Tandem MS (MS-MS) can be used to fragment the molecule and analyze the resulting pattern, offering unambiguous structural confirmation. nih.govresearchgate.net This hyphenated technique, HPLC-PDA-MS, is a powerful tool for both qualitative and quantitative analysis, capable of separating the target compound from impurities and providing robust identification. unich.it
| Parameter | Description/Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol (B129727)/Acetonitrile and buffered water |
| Flow Rate | 0.5 - 1.0 mL/min |
| PDA Detection | Wavelength scan (e.g., 200-400 nm) with specific monitoring wavelength |
| MS Ionization | Electrospray Ionization (ESI), negative or positive mode |
| MS Analysis | Full scan mode for molecular weight confirmation; tandem MS for structural data |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is exceptionally useful for monitoring the progress of a chemical synthesis in real-time. libretexts.orgresearchgate.net To monitor the formation of 4-nitrophenyl thiocyanate, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate (e.g., silica (B1680970) gel). youtube.com
Typically, three lanes are spotted: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org After developing the plate in an appropriate solvent system, the spots are visualized. Given its chemical structure, 4-nitrophenyl thiocyanate can be easily visualized under UV light (254 nm). orgsyn.org The progress of the reaction is tracked by observing the gradual disappearance of the reactant spot and the simultaneous appearance and intensification of a new spot corresponding to the product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system and helps in identifying the product versus the reactant. researchgate.net The reaction is considered complete when the reactant spot is no longer visible in the reaction mixture lane. youtube.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a highly purified sample. The experimental results are then compared against the theoretical percentages calculated from the proposed molecular formula. This comparison is crucial for validating the empirical formula and confirming the elemental composition of a newly synthesized compound.
For Thiocyanic acid, 4-nitrophenyl ester, the molecular formula is C₇H₄N₂O₂S. The experimental values for C, H, N, and S must fall within a narrow margin of error (typically ±0.4%) of the calculated theoretical values to confirm the compound's identity and purity. mdpi.com
| Element | Molecular Weight (g/mol) | Theoretical % | Found % (Hypothetical) |
|---|---|---|---|
| Carbon (C) | 12.01 | 46.66 | 46.75 |
| Hydrogen (H) | 1.01 | 2.24 | 2.21 |
| Nitrogen (N) | 14.01 | 15.55 | 15.49 |
| Oxygen (O) | 16.00 | 17.76 | N/A* |
| Sulfur (S) | 32.07 | 17.80 | 17.71 |
*Oxygen percentage is typically determined by difference and not directly measured.
Computational and Theoretical Investigations of 4 Nitrophenyl Thiocyanate
Electronic Structure and Reactivity Predictions
Semi-empirical and ab initio methods are instrumental in predicting the electronic landscape of 4-nitrophenyl thiocyanate (B1210189) and forecasting its chemical behavior. These calculations help identify the most likely sites for chemical reactions and the energy required to initiate them.
Semi-empirical methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) offer a computationally efficient way to study the electronic structure of molecules. rsc.org These methods are based on Hartree-Fock theory but simplify calculations by using parameters derived from experimental data. nih.govucsb.eduwikipedia.org For 4-nitrophenyl thiocyanate, both AM1 and PM3 methods have been used to perform molecular orbital calculations. rsc.org
These calculations provide crucial information about the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of a molecule's reactivity. In a study comparing phenylthiocyanate and its 4-nitro and 4-amino derivatives, AM1 and PM3 calculations were performed to understand their electronic structures. rsc.org While specific energy values from these calculations are highly dependent on the computational model, they are invaluable for comparing reactivity trends within a series of related compounds. undip.ac.id For instance, the electron-withdrawing nature of the nitro group in 4-nitrophenyl thiocyanate significantly influences its electronic properties compared to the unsubstituted phenylthiocyanate.
Table 1: Illustrative Data from Semi-Empirical Calculations on Aryl Thiocyanates
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Phenylthiocyanate | AM1 | -9.50 | -0.55 | 4.1 |
| 4-Aminophenylthiocyanate | AM1 | -8.85 | -0.30 | 5.8 |
| 4-Nitrophenylthiocyanate | AM1 | -10.05 | -1.50 | 1.9 |
| Phenylthiocyanate | PM3 | -9.35 | -0.70 | 4.0 |
| 4-Aminophenylthiocyanate | PM3 | -8.80 | -0.50 | 5.6 |
| 4-Nitrophenylthiocyanate | PM3 | -9.90 | -1.75 | 1.8 |
Note: This table is a representative illustration based on findings from theoretical studies on the reactivity of phenylthiocyanates. Actual values can vary based on the specifics of the calculation. Data is derived from concepts presented in reference rsc.org.
Theoretical calculations are crucial for mapping out potential reaction pathways and determining their feasibility. By modeling the interaction of 4-nitrophenyl thiocyanate with other reagents, such as a nucleophile, computational methods can identify the most likely points of attack on the molecule and the energy barriers (activation energies) for these reactions. rsc.org
Studies on the reactivity of phenylthiocyanates with the methoxide (B1231860) ion, using the AM1/COSMO method, have explored three potential reaction sites: the aryl carbon (attached to the SCN group), the sulfur atom, and the cyano carbon. rsc.org For 4-nitrophenyl thiocyanate, the calculations of activation energies suggest that reaction is likely at both the aryl carbon (leading to displacement of the thiocyanate anion) and the cyano carbon (leading to displacement of the phenylthiolate anion). rsc.org The attack at the sulfur atom, which would displace the cyanide ion, is considered highly unfavorable. rsc.org
Kinetically, the presence of the strong electron-withdrawing nitro group makes the aryl carbon more susceptible to nucleophilic attack compared to unsubstituted phenylthiocyanate. rsc.org These computational predictions are vital for understanding and predicting the outcomes of chemical reactions involving this compound. chemrxiv.orgresearchgate.net
Table 2: Calculated Activation Energies for Nucleophilic Attack on Phenylthiocyanates by Methoxide Ion
| Compound | Site of Attack | Activation Energy (kcal/mol) | Reaction Outcome |
| 4-Nitrophenylthiocyanate | Aryl Carbon | Lower | Displacement of SCN⁻ |
| 4-Nitrophenylthiocyanate | Cyano Carbon | Lower | Displacement of 4-nitrophenylthiolate |
| 4-Nitrophenylthiocyanate | Sulfur Atom | Higher | Displacement of CN⁻ (Disfavored) |
| Phenylthiocyanate | Cyano Carbon | Lower | Preferential Reaction |
Note: This table summarizes the kinetic findings from a theoretical study on phenylthiocyanate reactivity. "Lower" and "Higher" are relative terms for illustrative purposes. Data is based on the study by Morley and Naji. rsc.org
Density Functional Theory (DFT) Applications in Thiocyanate Systems
Density Functional Theory (DFT) is a more advanced and accurate computational method that has become a workhorse in modern computational chemistry. researchgate.netscirp.org DFT calculates the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. nih.govmdpi.com It is widely used to investigate various properties of molecules like 4-nitrophenyl thiocyanate.
DFT calculations are used to determine a range of electronic properties and global reactivity descriptors. nih.gov These descriptors, such as chemical potential, hardness, softness, and electrophilicity index, provide a quantitative measure of the molecule's stability and reactivity. nih.gov For 4-nitrophenyl thiocyanate, DFT can be used to calculate the HOMO and LUMO energies, which are fundamental to understanding its electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. This map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic and nucleophilic attack. For 4-nitrophenyl thiocyanate, the nitro group would be expected to create a significant electron-deficient region on the aromatic ring, influencing its reactivity.
Table 3: Key Molecular Reactivity Descriptors Calculated by DFT
| Descriptor | Symbol | Formula | Significance |
| Ionization Potential | IP | IP ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity | EA | EA ≈ -ELUMO | Energy released when an electron is added |
| Electronegativity | χ | χ = (IP + EA) / 2 | Tendency to attract electrons |
| Chemical Hardness | η | η = (IP - EA) / 2 | Resistance to change in electron distribution |
| Chemical Softness | S | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index | ω | ω = μ² / (2η) where μ = -χ | Measure of electrophilic character |
Note: This table presents the common global reactivity descriptors derived from DFT calculations and their significance in predicting molecular behavior. nih.gov
DFT and its time-dependent extension, TD-DFT, are powerful tools for predicting the spectroscopic properties of molecules. nih.govresearchgate.net These methods can calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectrum with experimental data, researchers can confirm the molecular structure and the assignment of vibrational modes.
Furthermore, TD-DFT is used to predict the electronic absorption spectra (UV-Vis) of compounds. nih.govresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For 4-nitrophenyl thiocyanate, TD-DFT can predict the wavelength of maximum absorption (λmax), which is typically influenced by the π-conjugated system of the nitrobenzene (B124822) ring and the thiocyanate group. These calculations can also provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions, which are fundamental to understanding the molecule's interaction with light. researchgate.net
Molecules with a significant difference in electron density, often described as having a "push-pull" electronic structure, can exhibit nonlinear optical (NLO) properties. nih.gov These materials interact with intense light sources, like lasers, to produce light of new frequencies, a property valuable in telecommunications and optical computing. nih.gov The 4-nitrophenyl group is a well-known component in NLO materials, acting as a strong electron acceptor (the "pull").
Computational methods, including DFT and ab initio calculations, are essential for predicting the NLO response of a molecule. researchgate.netrsc.org Key NLO parameters that can be calculated include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which quantify the second- and third-order NLO responses, respectively. researchgate.net For 4-nitrophenyl thiocyanate, the combination of the electron-donating character of the thiocyanate group (relative to the nitro group) and the electron-withdrawing nitro group connected through the π-system of the benzene (B151609) ring suggests potential for NLO activity. Theoretical calculations of the hyperpolarizability would be the first step in assessing its suitability for NLO applications. researchgate.netrsc.org
Analysis of Non-Covalent Interactions via Quantum Theory of Atoms in a Molecule (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a robust framework for elucidating the nature of chemical bonds and non-covalent interactions based on the topological analysis of the electron density (ρ). researchgate.netresearchgate.net This methodology partitions a molecule into atomic basins and identifies critical points in the electron density, which are essential for characterizing interatomic interactions. nih.govnih.gov
In the context of 4-nitrophenyl thiocyanate, a QTAIM analysis would be instrumental in identifying and quantifying the various intramolecular non-covalent interactions that dictate its structural stability and electronic properties. The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density along the path between two interacting atoms. nih.gov The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide deep insights into the nature of the interaction. mdpi.comscielo.org.mx
A positive value of the Laplacian (∇²ρ > 0) at a BCP is characteristic of closed-shell interactions, which include hydrogen bonds, van der Waals forces, and other non-covalent contacts. nih.govnih.gov Conversely, a negative Laplacian (∇²ρ < 0) indicates a shared-shell interaction, typical of covalent bonds. nih.gov For weak to medium-strength non-covalent interactions, both the Laplacian and the total energy density are positive (∇²ρ > 0, H(r) > 0). researchgate.net
For 4-nitrophenyl thiocyanate, QTAIM analysis would likely reveal several key intramolecular interactions, such as those between the oxygen atoms of the nitro group and adjacent hydrogen atoms on the phenyl ring, or between the sulfur atom of the thiocyanate group and the π-system of the ring. By calculating the parameters at the corresponding BCPs, one can assess the strength and nature of these contacts. Generally, a higher electron density (ρ) at the BCP correlates with a stronger interaction. nih.gov
Below is an illustrative table of the types of data that would be generated from a QTAIM analysis of potential non-covalent interactions within the 4-nitrophenyl thiocyanate molecule.
| Interaction Type | Interacting Atoms | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Nature |
|---|---|---|---|---|---|
| Intramolecular H-Bond | O(NO₂)···H(Aryl) | 0.01-0.03 | > 0 | > 0 | Weak, Electrostatic |
| π-Interaction | S(SCN)···C(Aryl) | 0.005-0.015 | > 0 | > 0 | van der Waals |
| Steric Interaction | N(SCN)···H(Aryl) | < 0.01 | > 0 | > 0 | Repulsive/Weakly Attractive |
Excited State Parameters and Absorbance Properties through Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. rsc.orgchemrxiv.org It is widely applied to predict and interpret UV-Vis absorption spectra by calculating vertical excitation energies, oscillator strengths (f), and the nature of electronic transitions. mdpi.comresearchgate.netrsc.org
For 4-nitrophenyl thiocyanate, TD-DFT calculations can elucidate its photophysical properties. The molecule is expected to exhibit strong absorption bands in the UV region due to π → π* transitions associated with the nitrophenyl chromophore. The calculations would involve optimizing the ground state geometry of the molecule and then computing the vertical excitation energies to the lowest-lying singlet excited states. mdpi.com
The primary electronic transitions would likely involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In 4-nitrophenyl thiocyanate, the HOMO is typically localized on the phenyl ring and the thiocyanate group, while the LUMO is predominantly centered on the nitro group and the phenyl ring, indicating a significant intramolecular charge transfer (ICT) character for the main absorption band.
The results from a TD-DFT calculation allow for the simulation of a theoretical UV-Vis spectrum, which can be compared with experimental data for validation. mdpi.comresearchgate.net Key parameters obtained include the maximum absorption wavelength (λmax), molar extinction coefficients, and the specific molecular orbitals involved in each transition. rsc.org
An illustrative summary of expected TD-DFT results for 4-nitrophenyl thiocyanate in a solvent like methanol (B129727) is presented below.
| Excited State | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |
|---|---|---|---|---|---|
| S1 | 3.8 - 4.2 | 295 - 325 | > 0.5 | HOMO → LUMO | π → π* (ICT) |
| S2 | 4.5 - 4.9 | 250 - 275 | 0.1 - 0.3 | HOMO-1 → LUMO | π → π |
| S3 | 5.0 - 5.4 | 230 - 250 | < 0.1 | HOMO → LUMO+1 | π → π |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. semanticscholar.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular stability, and thermodynamic properties. mdpi.com Ab initio molecular dynamics (AIMD) is a particularly powerful variant where the forces between atoms are calculated on-the-fly using quantum mechanical methods, offering high accuracy for studying dynamic processes. researcher.life
For 4-nitrophenyl thiocyanate, MD simulations can be employed to explore its conformational landscape and assess its structural stability over time. A key area of investigation would be the rotational dynamics around the C-S and C-N bonds, which determine the relative orientation of the thiocyanate group with respect to the nitrophenyl ring. These simulations can identify the most stable, low-energy conformers and the energy barriers separating them.
An AIMD simulation would track the atomic positions and velocities over a period of picoseconds, allowing for the observation of bond vibrations, angle bending, and torsional rotations at a given temperature. chemrxiv.org Analysis of the simulation trajectory can reveal the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, providing quantitative measures of molecular flexibility and stability. mdpi.com Such studies are crucial for understanding how the molecule's shape and dynamics influence its reactivity and interactions in different environments. nih.gov
Quantum Chemical Studies on Complex Reaction Mechanisms (e.g., Electroreduction)
Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for investigating complex reaction mechanisms at the molecular level. nih.gov They provide insights into reaction pathways, transition states, activation energies, and the electronic structures of intermediates.
The electroreduction of 4-nitrophenyl thiocyanate is a multifaceted process that can be effectively studied using these computational tools. Research on related aryl thiocyanates indicates that the reduction mechanism is highly dependent on the substituents on the aryl ring. For derivatives with electron-withdrawing groups like the nitro group, a stepwise mechanism is favored. This process is initiated by a single-electron transfer to form a radical anion. researchgate.net
The proposed electroreduction mechanism for 4-nitrophenyl thiocyanate would proceed as follows:
Formation of the Radical Anion: The initial step involves the reversible one-electron reduction of the nitro group, which is the most electrophilic site in the molecule, to form the 4-nitrophenyl thiocyanate radical anion. This is a common pathway for the reduction of aromatic nitro compounds. rsc.org
Further Reduction/Cleavage: The radical anion can then undergo further reduction or chemical transformation. This could involve the cleavage of the C-S bond to release a thiocyanate anion (SCN⁻) and a 4-nitrophenyl radical, or further reduction of the nitro group itself. The specific pathway and its energetics can be mapped out using DFT calculations to locate transition states and intermediates.
Computational studies on the electroreduction of 4-nitrophenol (B140041), a structurally similar compound, support the initial formation of a radical anion, which is then rapidly protonated in protic media. rsc.org For 4-nitrophenyl thiocyanate, quantum chemical calculations would help determine the relative barriers for C-S bond cleavage versus nitro group reduction, thereby clarifying the predominant reaction pathway and final products under different electrochemical conditions.
In Silico Approaches to Biological Interactions (e.g., Molecular Docking for Enzyme Binding)
In silico methods, especially molecular docking, are invaluable tools in medicinal chemistry and chemical biology for predicting and analyzing the interactions between a small molecule and a biological target, typically a protein or enzyme. mdpi.commdpi.com This approach predicts the preferred orientation and binding affinity of a ligand within the active site of a receptor, providing insights into its potential biological activity. frontiersin.org
While specific experimental studies on the enzyme inhibitory activity of 4-nitrophenyl thiocyanate are limited, molecular docking can be used to hypothesize its potential as an inhibitor for various enzymes. Targets could be selected based on enzymes known to be inhibited by compounds containing thiocyanate or nitrophenyl motifs. For instance, carbonic anhydrases (CAs) and various kinases are known targets for inhibitors with these chemical features. researchgate.netbohrium.commdpi.com
A hypothetical molecular docking study of 4-nitrophenyl thiocyanate against a target like Carbonic Anhydrase II (CA II) would involve placing the molecule into the enzyme's active site and scoring the resulting poses. The nitro group, with its two oxygen atoms, could act as a hydrogen bond acceptor, interacting with donor residues in the active site. The thiocyanate group and the aromatic ring could form van der Waals and π-π stacking interactions with hydrophobic residues. researchgate.netmdpi.com
The results of such a study would include the binding energy (or docking score), which estimates the binding affinity, and a detailed map of the intermolecular interactions stabilizing the ligand-enzyme complex. frontiersin.org
An illustrative data table from a hypothetical docking study of 4-nitrophenyl thiocyanate with human Carbonic Anhydrase II is shown below.
| Enzyme Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| Carbonic Anhydrase II | -6.0 to -8.0 | Thr199, Thr200 | H-Bond with Nitro Group |
| Val121, Leu198 | Hydrophobic Interaction with Phenyl Ring | ||
| Pro202, Trp209 | van der Waals Contact with SCN Group |
These in silico predictions serve as a valuable starting point for experimental validation and can guide the design of more potent and selective enzyme inhibitors. nih.govnih.gov
Applications of 4 Nitrophenyl Thiocyanate in Advanced Organic Synthesis
Reagents and Intermediates in Complex Organic Compound Synthesis
The electrophilic nature of the thiocyanate (B1210189) group, enhanced by the electron-withdrawing nitro group, allows 4-nitrophenyl thiocyanate to participate in numerous reactions, establishing it as a critical intermediate for introducing sulfur-containing functionalities into complex molecular frameworks.
Synthesis of Pharmaceutical Intermediates and Scaffolds
4-Nitrophenyl thiocyanate and its related precursors are instrumental in the synthesis of various pharmaceutical intermediates. The thiocyanate moiety can be strategically introduced into a molecule and subsequently transformed into other functional groups essential for biological activity.
A notable application is in the preparation of precursors for anthelmintic drugs like fenbendazole (B1672488). In a patented synthetic route, a related compound, 4-thiocyano-2-nitroaniline, is synthesized from o-nitroaniline and ammonium (B1175870) thiocyanate. google.com This intermediate is then converted into 4-amino-3-nitrothiophenol sodium, a key building block for the fenbendazole scaffold. google.com This process highlights the utility of the thiocyanation of an aromatic ring in building complex pharmaceutical molecules. google.com
Furthermore, 4-nitrophenyl thiocyanate is employed in the synthesis of thioglycosides, a class of compounds with potential therapeutic applications. For instance, it has been used as a donor in glycosylation reactions to create 4-nitrophenyl 1,5-dithio-α- and β-D-ribopyranosides. nih.gov These resulting thioglycosides have demonstrated significant antithrombotic activity in preclinical studies, showcasing the role of the 4-nitrophenyl thiocyanate scaffold in developing new therapeutic agents. nih.gov
| Pharmaceutical Application | Intermediate Compound | Synthetic Role of Thiocyanate Group |
| Anthelmintic Drugs (e.g., Fenbendazole) | 4-Thiocyano-2-nitroaniline | Serves as a precursor to a key thiophenol intermediate. google.com |
| Antithrombotic Agents | 4-Nitrophenyl 1,5-dithio-D-ribopyranosides | Acts as a glycosyl donor to form biologically active thioglycosides. nih.gov |
Precursors for Agrochemicals (e.g., Pesticides, Herbicides)
Organic thiocyanates are recognized as important precursors for compounds with agrochemical applications, including bactericidal, fungicidal, and nematocidal activities. nih.gov The thiocyanate group can be converted into a range of other sulfur-containing functional groups that are frequently found in the structures of active pesticides and herbicides. nih.govrsc.orgresearchgate.net While direct synthesis of commercial agrochemicals using 4-nitrophenyl thiocyanate as the final step is less common, its primary value lies in its role as a versatile building block. It serves as a precursor for synthesizing sulfur-containing heterocycles, which are a cornerstone of many agrochemical products. openmedicinalchemistryjournal.com The ability to use 4-nitrophenyl thiocyanate to construct these core structures underscores its importance in the agrochemical discovery pipeline.
Functionalization and Derivatization Agents
The reactivity of 4-nitrophenyl thiocyanate allows it to act as an effective agent for introducing new functional groups onto existing molecules, thereby altering their chemical properties and biological activities.
Protein Labeling and Bioconjugation Reagents (e.g., Reaction with Free Amino Groups)
The thiocyanate functional group is a valuable tool for the site-specific modification of proteins, a process known as bioconjugation. A key strategy involves the conversion of cysteine residues within a protein into thiocyanates. nih.gov This is typically achieved by first reacting the cysteine's thiol group with an activating agent like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), followed by displacement with a cyanide source to form the protein-SCN adduct. nih.gov The resulting thiocyanate group serves as a unique infrared (IR) probe. Its nitrile stretch (C≡N) absorbs in a region of the IR spectrum that is free from interference from other protein vibrations, making it a highly sensitive reporter of the local electrostatic environment within the protein. nih.gov This labeling method provides a powerful tool for studying protein structure and function.
While 4-nitrophenyl thiocyanate itself is not directly used for this specific cysteine modification, its isomer, 4-nitrophenyl isothiocyanate, is widely used in bioconjugation to label the free amino groups of lysine (B10760008) residues on the protein surface. vulcanchem.com
Building Blocks for Sulfur-Containing Heterocycles (e.g., Thiadiazoles, Thiazoles, Benzothiazoles)
Sulfur-containing heterocycles are ubiquitous in medicinal chemistry and materials science due to their diverse biological and physical properties. openmedicinalchemistryjournal.comnih.gov 4-Nitrophenyl thiocyanate and its isomer serve as essential building blocks for the synthesis of these important scaffolds.
Thiadiazoles : The 1,3,4-thiadiazole (B1197879) ring is a common feature in many pharmacologically active compounds. researchgate.netresearchgate.net The synthesis of these heterocycles often proceeds through a thiosemicarbazide (B42300) intermediate, which can be readily formed from the reaction of an isothiocyanate (the isomer of thiocyanate) with a hydrazide. nih.gov This intermediate then undergoes acid-catalyzed intramolecular cyclization to yield the 2,5-disubstituted 1,3,4-thiadiazole ring. nih.govorganic-chemistry.org
Thiazoles : Thiazole (B1198619) derivatives are another class of heterocycles with significant applications. nih.govorganic-chemistry.org The thiocyanate group is a key synthon for constructing the thiazole ring. In various synthetic methods, the thiocyanate moiety provides the necessary sulfur atom and participates in cyclization reactions with other reagents, such as α-haloketones and amines, to form the five-membered thiazole ring.
Benzothiazoles : Benzothiazoles are important heterocyclic cores found in numerous bioactive compounds. researchgate.netrjptonline.orgresearchgate.net A common synthetic route involves the reaction of a substituted aniline (B41778) with a thiocyanate salt, such as potassium or ammonium thiocyanate, often in the presence of an oxidizing agent like bromine. rjptonline.orgresearchgate.net This reaction typically forms a thiourea (B124793) derivative in situ, which then undergoes oxidative cyclization to yield the 2-aminobenzothiazole (B30445) structure. researchgate.netresearchgate.net The substituents on the initial aniline determine the final substitution pattern on the benzothiazole (B30560) ring.
| Heterocycle | General Synthetic Approach | Role of Thiocyanate/Isothiocyanate |
| 1,3,4-Thiadiazoles | Cyclization of thiosemicarbazide intermediates. nih.govorganic-chemistry.org | Isothiocyanate reacts with hydrazides to form the key thiosemicarbazide precursor. nih.gov |
| Thiazoles | Multi-component condensation reactions. nih.gov | The thiocyanate group acts as the sulfur donor in the ring-forming cyclization. |
| Benzothiazoles | Oxidative cyclization of thioureas formed in situ. researchgate.netresearchgate.net | Reacts with an aniline derivative to form the thiourea intermediate that cyclizes. rjptonline.orgresearchgate.net |
Formation of Thiourea Derivatives
The reaction of isothiocyanates with amines to form thiourea derivatives is a fundamental and highly efficient transformation in organic chemistry. nih.govorganic-chemistry.org 4-Nitrophenyl isothiocyanate, the reactive isomer of 4-nitrophenyl thiocyanate, is an excellent reagent for this purpose. It reacts readily with primary and secondary amines under mild conditions to produce N,N'-disubstituted thioureas in high yields. nih.govnih.gov This reaction is driven by the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. nih.gov The resulting thiourea derivatives are valuable compounds in their own right, exhibiting a range of biological activities, and also serve as versatile intermediates for the synthesis of other molecules, including sulfur-containing heterocycles and guanidines. nih.govnih.govscience.gov
Development of Novel Materials
The quest for new materials with enhanced performance characteristics is a driving force in modern chemistry and materials science. 4-Nitrophenyl thiocyanate serves as a key building block in the synthesis of such materials, contributing to the development of polymers with specific electronic properties and serving as a precursor in the synthesis of certain colorants.
Precursors for Materials with Tailored Electronic or Optical Characteristics
The electronic properties of polymeric materials can be precisely tuned by the incorporation of specific functional additives. 4-Nitrophenyl thiocyanate has been identified as a valuable additive for enhancing the dielectric properties of electroactive polymers, such as polyurethanes. The introduction of this compound into the polymer matrix can significantly increase the material's dielectric constant, a critical parameter for applications in electronic components like capacitors, actuators, and sensors.
A notable application is in the formulation of dielectric electroactive polymers (DEAPs), which are used in the fabrication of "artificial muscles" and other actuator elements. The performance of these devices is directly related to the dielectric constant of the polymer film. Research has demonstrated that the addition of 4-nitrophenyl thiocyanate to a polyurethane-based system can lead to a substantial increase in its dielectric constant.
Table 1: Effect of 4-Nitrophenyl Thiocyanate on the Dielectric Constant of a Polyurethane Polymer
| Additive | Concentration (% by weight) | Resulting Dielectric Constant | Percentage Increase |
| None | 0% | 6.19 | N/A |
| 4-Nitrophenyl thiocyanate | Not Specified | 9.67 | 56% |
This data is derived from patent information and illustrates the potential of 4-nitrophenyl thiocyanate to modify the electronic properties of polymers. The exact concentration of the additive was not disclosed in the source material.
Intermediates in Dye and Pigment Synthesis
While direct, large-scale application of 4-nitrophenyl thiocyanate as a primary intermediate in the dye and pigment industry is not extensively documented in publicly available literature, its chemical structure suggests its potential as a precursor for certain classes of dyes. The nitro group can be chemically reduced to an amino group, yielding 4-aminophenyl thiocyanate. This resulting aromatic amine is a classic precursor for the synthesis of azo dyes.
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are one of the largest and most important classes of colorants. The synthesis typically involves the diazotization of an aromatic amine, such as the one derived from 4-nitrophenyl thiocyanate, followed by coupling with a suitable coupling component. The thiocyanate group could potentially be retained in the final dye structure, or it could be modified in subsequent reaction steps to fine-tune the color and other properties of the dye.
Although specific examples of commercial dyes synthesized directly from 4-nitrophenyl thiocyanate are not readily found, its derivative, 4-nitrothioanisole (B1212185) (which can be synthesized from 4-nitrophenyl thiocyanate), is known to be used in dye manufacturing. This indirect link highlights the potential utility of the 4-nitrophenyl scaffold in the synthesis of chromophores. The exploration of 4-nitrophenyl thiocyanate and its derivatives in the synthesis of novel functional dyes, where the thiocyanate group might impart specific properties such as improved lightfastness or affinity for certain fibers, remains an area for potential research and development.
Mechanistic Enzymatic and Biological Research Involving 4 Nitrophenyl Thiocyanate Analogues
Molecular Basis of Biological Activity
The biological effects of compounds containing nitro and thiocyanate (B1210189) or related thiourea (B124793) moieties are rooted in their interactions with specific molecular targets and their ability to modulate biochemical pathways. researchgate.netresearchgate.net
The biological activity of 4-nitrophenyl thiocyanate analogues can be attributed to the distinct chemical properties of the nitro group and the thiourea or isothiocyanate moiety.
Nitro Group Redox Reactions: The nitro group is a key pharmacophore in many biologically active molecules. researchgate.netnih.gov Its electron-withdrawing nature influences the electronic properties of the molecule, facilitating interactions with biological targets. researchgate.netsvedbergopen.com A crucial aspect of the bioactivity of nitro compounds is their ability to undergo redox reactions within cells. researchgate.netnih.gov Enzymatic reduction of the nitro group can lead to the formation of reactive intermediates such as nitro anion radicals, nitroso, and hydroxylamine (B1172632) species. nih.govuchile.clnih.gov These reactive species can interact with and damage cellular macromolecules like DNA, leading to cytotoxicity, which is a mechanism of action for some antimicrobial and anticancer agents. nih.gov This bio-reductive activation is often mediated by nitroreductase enzymes. svedbergopen.com
Thiourea Moiety Interactions: The thiourea moiety is a versatile functional group that can participate in various non-covalent interactions, particularly hydrogen bonding. biointerfaceresearch.comnih.gov The two amino groups and the thionic sulfur can act as hydrogen bond donors and acceptors, respectively, enabling these compounds to bind to the active or allosteric sites of enzymes and receptors. biointerfaceresearch.comnih.gov This ability to form stable hydrogen bond networks is a key factor in the enzyme inhibitory activity of many thiourea derivatives. researchgate.netbiointerfaceresearch.com Thiosemicarbazides containing a 4-nitrophenyl group, for instance, have been shown to act as α-glucosidase inhibitors, with molecular docking studies suggesting they bind to the glucose-binding site of the enzyme. researchgate.netnih.gov
Compounds containing isothiocyanate and other related structures can influence cellular function by modulating various signaling pathways. nih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.com The inhibition of specific enzymes, such as protein tyrosine phosphatases (PTPs), can have cascading effects on downstream signaling events. For example, the myeloperoxidase-derived oxidant HOSCN, which contains a thiocyanate moiety, can inhibit PTPs, leading to the hyperphosphorylation of proteins in the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov
The modulation of signaling pathways is a common mechanism by which natural and synthetic compounds exert their biological effects, including anti-inflammatory and anti-cancer activities. frontiersin.orgfrontiersin.orgmdpi.com Key pathways that can be affected include:
MAPK/ERK Pathway: This pathway is involved in regulating cell proliferation, differentiation, and survival. frontiersin.orgmdpi.com
PI3K/Akt Pathway: This pathway plays a crucial role in cell growth, survival, and metabolism. frontiersin.orgmdpi.com
NF-κB Pathway: This pathway is a key regulator of inflammatory responses and cell survival. frontiersin.orgfrontiersin.org
The ability of 4-nitrophenyl thiocyanate analogues to interact with and inhibit key enzymes can lead to the dysregulation of these and other signaling cascades, ultimately affecting cellular fate. nih.govmdpi.com
Inhibition of Resuscitation Promoting Factors (Rpfs) in Mycobacteria (e.g., Mycobacterium tuberculosis, Mycobacterium smegmatis)
Resuscitation promoting factors (Rpfs) are a family of secreted proteins essential for the reactivation of dormant mycobacterial cells, including those of Mycobacterium tuberculosis, the causative agent of latent tuberculosis. nih.gov These proteins function as cell wall hydrolyzing enzymes, making them a strategic target for developing drugs that can prevent the resurgence of latent infections. nih.govmdpi.com A class of compounds known as 2-nitrophenylthiocyanates (NPTs) has been identified as the first low molecular weight inhibitors of Rpf enzymatic and biological activities. nih.gov
The inhibitory mechanism of NPT analogues, such as 4-benzoyl-2-nitrophenyl thiocyanate, involves direct interaction with the Rpf molecule. nih.govresearchgate.net Fluorescence quenching studies have revealed that active NPTs bind to the internal regions of the Rpf protein. nih.gov More detailed structural and molecular dynamics simulations have shown that these inhibitors interact with the key catalytic site of the RpfB enzyme. researchgate.net A critical component of this interaction is the thiocyanate group (-SCN); its substitution results in a complete loss of the compound's ability to inactivate RpfB. researchgate.net This highlights the essential role of the thiocyanate moiety in the inhibitory action.
These compounds effectively inhibit the muralytic (peptidoglycan-hydrolyzing) activity of Rpfs. nih.govnih.gov In functional assays, NPTs have been shown to suppress the resuscitation of dormant, "non-culturable" cells of M. smegmatis and delay the resuscitation of dormant M. tuberculosis. nih.gov Interestingly, while the thiocyanate group is indispensable, research on other benzoylphenyl thiocyanates has shown that the nitro group is not essential for the inhibition of Rpf enzymatic and biological activities, opening avenues for developing new analogues for treating latent tuberculosis. nih.govnih.gov
| Compound/Class | Target Organism/Protein | Observed Effect | Key Mechanistic Finding |
|---|---|---|---|
| 2-Nitrophenylthiocyanates (NPTs) | Mycobacterium smegmatis | Suppressed resuscitation of dormant cells at 1 µg/ml. nih.gov | Inhibits muralytic activity of Rpf proteins. nih.gov |
| 2-Nitrophenylthiocyanates (NPTs) | Mycobacterium tuberculosis | Delayed resuscitation of dormant cells at 10 µg/ml. nih.gov | Interacts with internal regions of the Rpf molecule. nih.gov |
| 4-Benzoyl-2-nitrophenyl thiocyanate | RpfB from M. tuberculosis | Inhibitor of RpfB enzymatic activity. researchgate.net | Binds to the RpfB catalytic site; the thiocyanate group is essential for activity. researchgate.net |
| 3-Benzoylphenyl thiocyanate & 4-Benzoylphenyl thiocyanate | RpfB from M. tuberculosis | Demonstrated maximum activity in inhibiting Rpf-mediated peptidoglycan hydrolysis and resuscitation. nih.gov | The nitro group is dispensable for inhibitory activity. nih.govnih.gov |
Mechanistic Insights into Antimicrobial Activity (e.g., against Bacterial Strains, Fungi)
The antimicrobial activity of 4-nitrophenyl thiocyanate analogues extends beyond mycobacteria. The initial interest in nitrophenylthiocyanates as potential inhibitors of cell wall hydrolases stemmed from observations that they strongly suppressed the germination of fungal spores. nih.gov This suggests a mechanism that involves interference with crucial enzymatic processes required for fungal growth and proliferation.
A more fundamental antimicrobial mechanism relates to the chemistry of the thiocyanate ion (SCN⁻) itself, which can be generated or mimicked by thiocyanate compounds. In biological systems, thiocyanate is a substrate for peroxidases, which oxidize it to produce hypothiocyanous acid (HOSCN), a potent but selective antimicrobial agent. researchgate.net HOSCN is a key component of the innate immune system, demonstrating broad bactericidal activity against both Gram-positive and Gram-negative bacteria. researchgate.net
The antimicrobial action of HOSCN is primarily achieved by targeting and oxidizing essential biological molecules within pathogens, particularly the thiol groups of cysteine residues in proteins. This targeted oxidation disrupts protein function and critical metabolic pathways, leading to the inhibition of bacterial growth or cell death. Unlike more aggressive oxidants, HOSCN shows a degree of selectivity, making it more toxic to pathogens than to host cells. Therefore, the antimicrobial potential of 4-nitrophenyl thiocyanate and its analogues may be linked to their ability to either release thiocyanate, which is then converted to HOSCN, or to directly react with microbial targets in a manner that mimics the action of HOSCN.
Elucidation of Antitumor Activity Mechanisms (e.g., Inhibition of Cancer Cell Proliferation, Apoptosis Induction)
Analogues and isomers of 4-nitrophenyl thiocyanate have demonstrated significant antitumor activity through various mechanisms, primarily centered on the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis).
One notable analogue, sinapine (B1681761) thiocyanate (ST), has shown potent effects against pancreatic cancer cells. ST significantly inhibits cell proliferation and the ability of cancer cells to form colonies. Its mechanism involves the upregulation of the Growth Arrest and DNA Damage-inducible alpha (GADD45A) gene, a key regulator of cell cycle checkpoints. This upregulation leads to the arrest of cancer cells in the G2/M phase of the cell cycle, thereby halting their division. Furthermore, ST was found to inhibit the mobility of pancreatic cancer cells, a crucial step in metastasis.
Isothiocyanates, which are structural isomers of thiocyanates, also provide mechanistic insights. Compounds like phenethyl isothiocyanate (PEITC) are known to induce apoptosis in various cancer cells, including cervical cancer. A key mechanism is the generation of intracellular reactive oxygen species (ROS). Elevated ROS levels can cause oxidative damage to cellular components, disrupt mitochondrial function, and trigger apoptotic pathways. This process often involves the activation of caspases, such as caspase-3, which are critical executioner enzymes in the apoptotic cascade. The pro-apoptotic activity of isothiocyanates is often linked to their ability to covalently bind to cellular proteins, particularly at cysteine residues, which can disrupt critical cellular functions and signaling pathways.
| Compound | Cancer Cell Line | Mechanism of Action |
|---|---|---|
| Sinapine thiocyanate (ST) | Pancreatic Cancer (PANC-1, MIA PaCa-2, AsPC-1) | Inhibits proliferation and mobility; induces G2/M cell cycle arrest by upregulating GADD45A. |
| Phenethyl isothiocyanate (PEITC) | Cervical Cancer (CaSki) | Induces apoptosis through dose-dependent generation of intracellular ROS and activation of caspase-3. |
| Isothiocyanates (general) | Various (e.g., Leukemia, Lung Cancer) | Inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest. |
Neuroprotective Mechanisms (e.g., Protection of Neuronal Cells from Oxidative Stress)
While direct studies on 4-nitrophenyl thiocyanate are limited, research on its isomers, the isothiocyanates (ITCs), provides significant insights into potential neuroprotective mechanisms. Oxidative stress and neuroinflammation are key pathological factors in many neurodegenerative diseases, and ITCs have shown promise in counteracting these processes. nih.govnih.gov
A primary neuroprotective mechanism of ITCs, such as sulforaphane (B1684495) (SFN) and phenethyl isothiocyanate (PEITC), is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) transcription factor. researchgate.net Nrf2 is a master regulator of the cellular antioxidant response. researchgate.net Upon activation, it translocates to the nucleus and stimulates the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's ability to neutralize reactive oxygen species and protect itself from oxidative damage. researchgate.net This pathway is crucial for protecting neuronal cells from cytotoxicity and preventing DNA damage and membrane rupture associated with oxidative stress. researchgate.net
In addition to combating oxidative stress, ITCs modulate neuroinflammatory pathways. Allyl isothiocyanate (AITC), for example, has been shown to exert anti-neuroinflammatory effects by downregulating the expression of pro-inflammatory mediators in microglia, the primary immune cells of the brain. nih.gov This is achieved by inhibiting key signaling pathways like JNK/NF-κB, which leads to a reduction in inflammatory cytokines such as TNF-α. nih.gov By mitigating both oxidative stress and inflammation, these compounds can protect neuronal cells from damage and death, suggesting a therapeutic potential for neurodegenerative conditions. nih.gov
Interactions with Thiol-Dependent Enzymes and Hypothiocyanous Acid Formation
The biological activity of thiocyanates is closely linked to their interaction with thiol-containing molecules, particularly the cysteine residues in thiol-dependent enzymes. These enzymes are involved in a vast array of critical cellular processes, and their inhibition can have profound physiological effects.
A key pathway for this interaction involves hypothiocyanous acid (HOSCN), an oxidant produced by the peroxidase-catalyzed reaction of the thiocyanate ion with hydrogen peroxide. While being a component of the immune response, HOSCN is considered a mild oxidant that exhibits high selectivity for thiol groups. The reaction of HOSCN with a thiol group on an enzyme (Protein-SH) results in the formation of a sulfenyl thiocyanate adduct (Protein-S-SCN).
This initial modification can lead to enzyme inactivation. The sulfenyl thiocyanate intermediate is relatively unstable on proteins and can undergo further reactions. For instance, it can be hydrolyzed to form a sulfenic acid (Protein-SOH), another oxidative modification that can alter or inhibit enzyme function. This mechanism has been demonstrated in the HOSCN-mediated inactivation of several thiol-dependent enzymes, including the critical glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The selective targeting of these vital enzymes explains how thiocyanate-related compounds can disrupt cellular metabolism and function, contributing to their antimicrobial and potentially other biological activities.
Coordination Chemistry of Thiocyanate Ligands in 4 Nitrophenyl Systems
Synthesis and Characterization of Metal-Thiocyanate Complexes
The synthesis of metal-thiocyanate complexes typically involves the reaction of a soluble metal salt with a source of thiocyanate (B1210189) ions in an appropriate solvent. These complexes can be broadly categorized as homoleptic, containing only thiocyanate ligands, or mixed-ligand, where other organic or inorganic ligands are also coordinated to the metal center.
Formation of Homoleptic and Mixed-Ligand Thiocyanate Complexes
Homoleptic complexes are those in which the metal ion is coordinated exclusively by thiocyanate ligands. Well-known examples include the tetrahedral [Co(NCS)₄]²⁻ and the octahedral [Ni(NCS)₆]⁴⁻ anions, both of which feature N-bonded isothiocyanate ligands. rsc.org The synthesis of these complexes often involves the reaction of a metal salt with an excess of a thiocyanate salt.
Influence of Transition Metal Precursors on Crystallization Processes
The choice of the transition metal precursor and the thiocyanate source can significantly impact the crystallization process and the final product. Common sources of the thiocyanate ion include potassium thiocyanate (KSCN) and ammonium (B1175870) thiocyanate (NH₄SCN). rsc.org The solubility of these salts and the metal precursors in the chosen solvent system is a critical factor.
The nature of the counter-ions present in the reaction mixture can also play a role in the crystallization. For example, the synthesis of anionic complexes like [Co(NCS)₄]²⁻ often requires the presence of a large cation, such as tetraalkylammonium, to facilitate the crystallization of the salt. nih.gov The reaction conditions, including temperature, concentration, and the rate of crystallization, are also crucial parameters that can be tuned to obtain high-quality single crystals suitable for structural analysis.
Specific Examples: Cobalt Thiocyanate Complexes, Nickel Thiocyanate Complexes, Silver Thiocyanate Coordination Polymers
Cobalt Thiocyanate Complexes: Cobalt(II) readily forms thiocyanate complexes, which are often characterized by their intense blue color in the case of the tetrahedral [Co(NCS)₄]²⁻ anion. rsc.org In mixed-ligand systems, cobalt(II) typically adopts an octahedral coordination geometry. For instance, in complexes with N-donor co-ligands, such as substituted anilines or pyridines, the cobalt center is often coordinated to two N-bonded thiocyanate ligands and four N-atoms from the organic ligands. nih.govnih.gov
Nickel Thiocyanate Complexes: Nickel(II) forms a variety of thiocyanate complexes, with the green, octahedral [Ni(NCS)₆]⁴⁻ being a classic example of a homoleptic complex. rsc.org The binary compound Ni(SCN)₂ is a coordination polymer with a layered structure where each nickel atom is octahedrally coordinated by four sulfur and two nitrogen atoms. wikipedia.org In mixed-ligand complexes, such as those with isonicotinamide, nickel(II) is typically found in an octahedral environment with two N-bonded thiocyanate ligands and four other donor atoms from the co-ligands. rsc.org
Silver Thiocyanate Coordination Polymers: Silver(I), as a soft metal ion, has a strong affinity for the soft sulfur donor of the thiocyanate ligand. This preference, combined with the ability of the thiocyanate ion to act as a bridging ligand, leads to the formation of a wide variety of coordination polymers. jyu.fimdpi.com In these structures, the thiocyanate ligand can bridge two or more silver centers, creating one-, two-, or three-dimensional networks. The incorporation of nitrophenyl-containing co-ligands can modify these structures, leading to novel topologies and properties. For example, in the coordination polymer [Ag(4BP)(SCN)]n (where 4BP is 4-benzoyl pyridine), the thiocyanate anion exhibits a µ₁,₁,₃ bridging mode, linking three Ag(I) ions to form a two-dimensional coordination polymer. jyu.fimdpi.com
Structural Analysis of Coordination Polymers Incorporating Thiocyanate and Nitrophenyl-Containing Ligands
Single Crystal Structure Determination and Crystallographic Parameter Analysis
The process of single-crystal X-ray diffraction involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained are then used to solve and refine the crystal structure, yielding a detailed model of the molecule or coordination polymer.
The analysis of the crystallographic parameters provides key insights into the coordination environment of the metal ion and the bonding mode of the thiocyanate ligand. For example, the M-N-C bond angle in isothiocyanate complexes is typically close to 180°, while the M-S-C bond angle in thiocyanate complexes is usually around 100°. rsc.org The bond lengths between the metal and the donor atoms of the ligands also provide valuable information about the strength and nature of the coordination bonds.
In coordination polymers containing both thiocyanate and nitrophenyl-containing ligands, the crystallographic analysis reveals how these components are interconnected to form the extended network. It also allows for the identification of any non-covalent interactions, such as hydrogen bonds or π-π stacking, which can play a crucial role in the stability and packing of the crystal structure. jyu.fimdpi.com
Crystallographic Data for a Nickel(II) Thiocyanate Coordination Polymer
| Parameter | [Ni(NCS)₂(C₆H₇N)₂]n |
|---|---|
| Chemical Formula | C₁₄H₁₄N₄NiS₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.334(1) |
| b (Å) | 18.156(2) |
| c (Å) | 9.213(1) |
| β (°) | 106.33(1) |
| Volume (ų) | 1659.8(3) |
| Z | 4 |
Data for [Ni(NCS)₂(C₆H₇N)₂]n (a coordination polymer with 4-methylpyridine). iucr.org
Crystallographic Data for a Silver(I) Thiocyanate Coordination Polymer
| Parameter | [Ag(4BP)(SCN)]n |
|---|---|
| Chemical Formula | C₁₃H₉AgN₂OS |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 27.2079(9) |
| b (Å) | 6.0833(2) |
| c (Å) | 7.5732(2) |
| β (°) | 90 |
| Volume (ų) | 1253.47(7) |
| Z | 4 |
Data for [Ag(4BP)(SCN)]n (where 4BP = 4-benzoyl pyridine). mdpi.com
Unraveling the Supramolecular Architecture of a 4-Nitrophenyl-Containing Copper(II)-Thiocyanate Polymeric Complex
A notable example in this class of compounds is the polymeric thiocyanato-bridged Schiff base copper(II) complex, [Cu(L)(NCS)]n, where L represents the 4-nitro-2-[(2-piperidin-1-ylethylimino)methyl]phenolate ligand. researchgate.netfao.org Structural characterization of this complex through single-crystal X-ray diffraction has provided significant insights into its molecular and supramolecular arrangement. researchgate.net
The complex crystallizes in the monoclinic P21 space group, with unit cell parameters of a = 8.527(5) Å, b = 10.296(6) Å, c = 9.697(6) Å, and β = 103.77(2)°. researchgate.netfao.org Within this framework, the copper(II) center adopts a square pyramidal coordination geometry. The basal plane is defined by one oxygen and two nitrogen atoms from the tridentate Schiff base ligand, along with a nitrogen atom from a thiocyanate group. The apical position is occupied by a sulfur atom from a symmetry-related thiocyanate ligand, demonstrating an end-to-end bridging mode for the thiocyanate moiety. researchgate.net This bridging facilitates the formation of a one-dimensional polymeric chain.
The intricate packing of these polymeric chains is governed by a series of weaker intermolecular forces, which are crucial for the stability and dimensionality of the crystal lattice. A detailed analysis of the crystal structure elucidates the specific non-covalent interactions at play.
Intermolecular Hydrogen Bonding
While classic hydrogen bonds involving highly electronegative donor and acceptor atoms may be limited in this anhydrous structure, the presence of numerous C–H bonds within the Schiff base ligand, particularly in the piperidine (B6355638) and phenyl rings, allows for the formation of weak C–H···O and C–H···S hydrogen bonds. The oxygen atoms of the nitro group on the 4-nitrophenyl moiety and the sulfur atom of the thiocyanate ligand are potential acceptors for these interactions. These weak hydrogen bonds, although individually not as strong as conventional hydrogen bonds, collectively contribute to the cohesion of the crystal structure by linking adjacent polymeric chains.
π-Interactions
The aromatic 4-nitrophenyl group of the Schiff base ligand introduces the possibility of π-π stacking interactions. In many crystal structures of metal complexes containing aromatic ligands, parallel or offset stacking of the aromatic rings is a common feature, contributing significantly to the crystal packing. The electron-withdrawing nature of the nitro group can influence the electron density of the aromatic ring, potentially favoring interactions with other aromatic systems. Analysis of the crystal packing of [Cu(L)(NCS)]n would be necessary to determine the precise geometry and significance of any such π-π stacking, including the centroid-to-centroid distances and the dihedral angles between the aromatic planes of neighboring polymeric chains.
Furthermore, C–H···π interactions, where a C–H bond from a neighboring molecule interacts with the π-system of the 4-nitrophenyl ring, are also plausible. These interactions, though weak, are recognized as important structure-directing forces in the solid state.
The combination of the primary coordination bonds that form the polymeric chain and the secondary, non-covalent interactions that dictate how these chains pack together exemplifies the hierarchical nature of crystal engineering in metal-organic frameworks. The presence of the 4-nitrophenyl group, with its potential for engaging in hydrogen bonding via the nitro group and π-interactions through the aromatic ring, plays a important role in directing the supramolecular architecture of this copper(II)-thiocyanate complex.
Detailed Research Findings
To provide a more quantitative understanding of the intermolecular interactions, the following tables would typically be generated from the detailed crystallographic information file (CIF) of the compound.
Table 1: Key Bond Lengths and Angles for [Cu(L)(NCS)]n
| Bond/Angle | Value |
| Cu–O(phenolate) (Å) | Data not available in search results |
| Cu–N(imine) (Å) | Data not available in search results |
| Cu–N(piperidine) (Å) | Data not available in search results |
| Cu–N(thiocyanate) (Å) | Data not available in search results |
| Cu–S(thiocyanate) (Å) | Data not available in search results |
| O(phenolate)–Cu–N(imine) (°) | Data not available in search results |
| N(imine)–Cu–N(piperidine) (°) | Data not available in search results |
| N(piperidine)–Cu–N(thiocyanate) (°) | Data not available in search results |
| N(thiocyanate)–Cu–S(thiocyanate) (°) | Data not available in search results |
Table 2: Intermolecular Interaction Parameters in the Crystal Packing of [Cu(L)(NCS)]n
| Interaction Type | Donor–Acceptor | D···A Distance (Å) | D–H···A Angle (°) |
| C–H···O Hydrogen Bond | C(phenyl)–H···O(nitro) | Data not available in search results | Data not available in search results |
| C–H···S Hydrogen Bond | C(piperidine)–H···S(thiocyanate) | Data not available in search results | Data not available in search results |
| π–π Stacking | Cg(phenyl)···Cg(phenyl) | Data not available in search results | Data not available in search results |
| C–H···π Interaction | C(piperidine)–H···Cg(phenyl) | Data not available in search results | Data not available in search results |
The investigation of intermolecular interactions and crystal packing within the [Cu(L)(NCS)]n framework, where L is a 4-nitrophenyl-containing Schiff base, underscores the importance of a holistic approach to understanding solid-state structures. While the coordination chemistry defines the primary polymeric motif, it is the subtle interplay of weaker non-covalent forces that orchestrates the final three-dimensional architecture. The 4-nitrophenyl group, in concert with the thiocyanate ligand, provides a rich tapestry of potential interaction sites that are instrumental in the self-assembly of this coordination polymer. Further detailed crystallographic analysis is essential to fully quantify the energetic contributions of these diverse intermolecular interactions.
Future Research Directions and Unexplored Avenues for 4 Nitrophenyl Thiocyanate
Development of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity
The synthesis of aryl thiocyanates is a cornerstone of organosulfur chemistry. acs.org Traditional methods often involve reactions like the Sandmeyer reaction, which converts diazonium salts to aryl thiocyanates, or the reaction of alkyl halides with alkali thiocyanates. wikipedia.org However, future research is geared towards developing more efficient, greener, and selective synthetic methodologies.
A promising avenue is the advancement of C-H functionalization for direct thiocyanation. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials, making the process more atom-economical. Recent work on mechanochemical thiocyanation, which uses ball-milling to conduct reactions in a solvent-free environment, represents a significant step towards greener synthesis. acs.orgnih.gov Future work could focus on expanding the substrate scope of these methods and improving yields for electronically diverse aromatic compounds.
Furthermore, developing synthetic routes with high regio- and stereoselectivity is crucial, especially when creating complex molecules for pharmaceutical or material applications. For instance, the anodic oxidation of ammonium (B1175870) thiocyanate (B1210189) can generate an ∙SCN radical that adds to enamides with stereoselectivity, a process that could be further explored and optimized. nih.gov Future research should investigate chiral catalysts or auxiliaries to control the stereochemical outcome of thiocyanation reactions involving 4-nitrophenyl thiocyanate precursors, opening doors to the synthesis of enantiomerically pure, complex derivatives.
Table 1: Comparison of Synthetic Methods for Aryl Thiocyanates
| Method | Description | Advantages | Areas for Future Research |
|---|---|---|---|
| Classical Methods | Reaction of alkyl halides with alkali thiocyanates; Sandmeyer reaction. wikipedia.org | Well-established, readily available starting materials. | Often requires harsh conditions, may have limited substrate scope, can generate significant waste. |
| C-H Functionalization | Direct introduction of the SCN group onto an aryl scaffold. acs.orgnih.gov | High atom economy, avoids pre-functionalization. | Expanding substrate scope, improving regioselectivity, developing milder reaction conditions. |
| Mechanochemistry | Solvent-free reaction using ball-milling. acs.orgnih.gov | Environmentally friendly ("green"), short reaction times, simple workup. | Scaling up reactions, exploring a wider range of substrates and catalysts. |
| Electrochemical Synthesis | Anodic oxidation to generate SCN radicals for addition reactions. nih.gov | High control over reaction potential, can be highly selective. | Improving stereoselectivity, understanding complex reaction pathways. |
Deeper Mechanistic Understanding of Complex Reaction Pathways through Advanced Spectroscopic Techniques
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The reactions of 4-nitrophenyl thiocyanate and its derivatives can proceed through various intermediates, including tetrahedral intermediates in nucleophilic substitution reactions. researchgate.net
Future research should employ advanced spectroscopic techniques to probe these reaction pathways in greater detail. Time-resolved spectroscopy, for example, can be used to observe short-lived intermediates, providing direct evidence for proposed mechanisms. Investigating the kinetics of reactions involving 4-nitrophenyl thiocyanate can reveal the rate-determining steps and the influence of substituents and reaction conditions. researchgate.netej-chem.org For instance, kinetic studies on related thionocarbonates have elucidated a reaction scheme involving zwitterionic and anionic tetrahedral intermediates, with a kinetically significant proton transfer step. researchgate.net Similar detailed kinetic analysis of reactions with 4-nitrophenyl thiocyanate would be highly valuable.
Furthermore, techniques like 2D infrared spectroscopy (2DIR) could be applied to study the interactions of thiocyanate-containing molecules with their environment, such as solvent molecules or cations, which can influence reactivity. researchgate.net This deeper mechanistic insight will enable chemists to fine-tune reaction conditions for improved yield, selectivity, and efficiency.
Exploration of New Catalytic Applications for 4-Nitrophenyl Thiocyanate Derivatives
The unique electronic properties of the 4-nitrophenyl group combined with the reactivity of the thiocyanate moiety suggest that derivatives of 4-nitrophenyl thiocyanate could be effective in various catalytic applications. The strong nucleophilic character of the cyanide ion has been shown to catalyze the deacetylation of p-nitrophenyl thioacetate, a structurally similar compound. nih.gov This points to the potential for designing catalytic systems based on the reactivity of the sulfur atom in 4-nitrophenyl thiocyanate derivatives.
Future research could explore the use of metal complexes of ligands derived from 4-nitrophenyl thiocyanate as catalysts in organic transformations. The thiocyanate group can coordinate to metal centers in various ways, influencing the catalytic activity of the complex. mdpi.com For example, developing catalysts for cross-coupling reactions to form new carbon-sulfur bonds is an area of significant interest. organic-chemistry.org Additionally, exploring the potential of these derivatives as organocatalysts or as precursors to nanozymes could yield novel and efficient catalytic systems for a range of applications, from chemical synthesis to environmental remediation. researchgate.net
Targeted Design of Derivatives for Specific Biological or Material Science Functions
Aryl thiocyanates are recognized as important building blocks for the synthesis of bioactive compounds. acs.orgnih.govnih.gov The benzothiazole (B30560) nucleus, which can be synthesized from thiocyanate precursors, is found in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com
Future research should focus on the targeted design and synthesis of novel derivatives of 4-nitrophenyl thiocyanate for specific biological functions. By modifying the structure of the parent molecule, it is possible to create compounds with enhanced potency and selectivity against various biological targets, such as cancer cell lines or pathogenic microbes. researchgate.netresearchgate.net The introduction of a nitrile or thiocyanate group is a known strategy in medicinal chemistry to modulate physicochemical properties and enhance binding affinity to target proteins. researchgate.net
In material science, the rigid structure and electronic properties of the 4-nitrophenyl group make it an interesting component for functional materials. Derivatives could be explored for applications in organic electronics, such as in the development of conductive coordination polymers or components for biosensors. mdpi.comnih.gov The thiocyanate group's ability to act as a versatile linker in coordination polymers opens up possibilities for creating novel materials with tailored electronic and optical properties. mdpi.com
Integration of Advanced Computational Approaches for Predictive Modeling and Materials Discovery
Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. mdpi.com Density Functional Theory (DFT) calculations, for example, can be used to optimize molecular structures, calculate spectroscopic properties, and investigate reaction mechanisms at the atomic level. mdpi.com
Future research on 4-nitrophenyl thiocyanate should increasingly integrate these computational approaches. Molecular modeling can be used to predict the biological activity of newly designed derivatives, allowing for the prioritization of synthetic targets and reducing the time and cost of drug discovery. researchgate.net By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the reactivity and electronic behavior of novel compounds. researchgate.net
In materials science, computational modeling can accelerate the discovery of new materials with desired properties. For example, simulations can predict the electronic band structure and conductivity of coordination polymers derived from 4-nitrophenyl thiocyanate, guiding the synthesis of new functional materials for electronic devices. mdpi.com Combining computational predictions with experimental validation will create a synergistic approach to innovation in this field. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing thiocyanic acid, 4-nitrophenyl ester, and what reaction conditions influence yield and purity?
- Methodological Answer : Thiocyanic acid esters are typically synthesized via nucleophilic substitution or condensation reactions. For example, arylisothiocyanates (e.g., 4-nitrophenyl isothiocyanate) can react with alcohols or amines under basic conditions. A common approach involves using dimethylformamide (DMF) as a solvent with potassium hydroxide (KOH) to deprotonate the nucleophile, enhancing reactivity . Reaction temperature (e.g., 0–25°C) and stoichiometric ratios of reagents should be optimized to minimize side products like thioureas. Purity can be improved via recrystallization or column chromatography. Analogous methods for 4-nitrophenyl esters of other acids (e.g., benzoate, caprylate) suggest similar protocols .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : H and C NMR can confirm the ester linkage and nitro group positioning. The 4-nitrophenyl group shows distinct aromatic signals (e.g., doublets for para-substitution) .
- IR : Stretching frequencies for SCN (~2100 cm) and NO (~1520 and 1350 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) provides molecular ion peaks matching the molecular weight (e.g., calculated = 196.03 g/mol). Fragmentation patterns help confirm structural motifs .
- HPLC : Reverse-phase chromatography with UV detection (e.g., 310 nm for nitroaromatic absorbance) monitors purity .
Advanced Research Questions
Q. How does the electronic nature of the 4-nitrophenyl group influence the reactivity of thiocyanic acid esters in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the thiocyanate carbon, facilitating nucleophilic attack (e.g., by amines or thiols). Kinetic studies using UV-Vis spectroscopy can track reaction rates under varying conditions (pH, solvent polarity). Hammett plots comparing substituents (e.g., 4-NO vs. 4-CH) quantify electronic effects . Computational methods (DFT) further elucidate transition states and charge distribution .
Q. What are the challenges in assessing the stability of this compound under varying pH and temperature conditions, and how can degradation products be identified?
- Methodological Answer : Stability studies require controlled environments (e.g., buffers at pH 2–12, 25–60°C). Degradation pathways may include hydrolysis of the thiocyanate group to form HSCN or displacement by water. LC-MS/MS identifies degradation products (e.g., 4-nitrophenol via ester cleavage). Accelerated stability testing (40°C/75% RH) combined with Arrhenius modeling predicts shelf life .
Q. How can this compound serve as a probe in enzymatic assays, and what methodological considerations are critical for such applications?
- Methodological Answer : The ester’s chromogenic 4-nitrophenyl moiety enables real-time monitoring of enzymatic hydrolysis (e.g., esterases, lipases). Assays typically involve:
- Kinetic Measurements : UV-Vis detection of 4-nitrophenolate release (λ = 405 nm) under physiological conditions (37°C, pH 7.4) .
- Inhibition Studies : Competitive inhibitors reduce reaction rates; IC values are calculated using nonlinear regression.
- Specificity Controls : Validate enzyme selectivity using structurally analogous substrates (e.g., 4-nitrophenyl caprylate vs. benzoate) .
Q. What strategies resolve contradictions in reported kinetic parameters for reactions involving this compound?
- Methodological Answer : Discrepancies in or values may arise from:
- Experimental Variability : Standardize protocols (e.g., buffer ionic strength, enzyme source) .
- Data Normalization : Express activity per enzyme molarity (vs. crude protein concentration).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
- Mechanistic Reassessment : Probe alternative pathways (e.g., allosteric effects) via stopped-flow kinetics or isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
